3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrroloquinazoline core. It is known for its potential pharmacological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in their substituents.
Quinazolin-4(3H)-ones: These compounds are structurally related but lack the pyrrolo ring.
Uniqueness
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
CAS No. |
918815-59-5 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-hydroxy-6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-3-8-9(6-7)13-11-10(15)4-5-14(11)12(8)16/h2-3,6,10,15H,4-5H2,1H3 |
InChI Key |
UPBFUHLNIUQNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCC(C3=N2)O |
Origin of Product |
United States |
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